BenchChemオンラインストアへようこそ!

2-(4-bromo-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

IDO1 inhibition tryptophan metabolism cancer immunotherapy

2-(4-Bromo-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide (CAS 1219549-11-7; molecular formula C₁₉H₁₉BrN₂O₄; MW 419.27 g/mol) is a synthetic indole–trimethoxyphenyl conjugate that belongs to the class of N1-substituted indole acetamides. The compound integrates a 4-bromoindole pharmacophore with a 3,4,5-trimethoxyphenyl (TMP) ring via an acetamide linker at the indole N1 position.

Molecular Formula C19H19BrN2O4
Molecular Weight 419.3 g/mol
Cat. No. B11019240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-bromo-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
Molecular FormulaC19H19BrN2O4
Molecular Weight419.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)NC(=O)CN2C=CC3=C2C=CC=C3Br
InChIInChI=1S/C19H19BrN2O4/c1-24-16-9-12(10-17(25-2)19(16)26-3)21-18(23)11-22-8-7-13-14(20)5-4-6-15(13)22/h4-10H,11H2,1-3H3,(H,21,23)
InChIKeyPWWKUNGPKMSZLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromo-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide – Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


2-(4-Bromo-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide (CAS 1219549-11-7; molecular formula C₁₉H₁₉BrN₂O₄; MW 419.27 g/mol) is a synthetic indole–trimethoxyphenyl conjugate that belongs to the class of N1-substituted indole acetamides . The compound integrates a 4-bromoindole pharmacophore with a 3,4,5-trimethoxyphenyl (TMP) ring via an acetamide linker at the indole N1 position. This scaffold topology is structurally distinct from the more extensively characterized C3-linked 2-phenylindole tubulin inhibitors described by La Regina et al. (J. Med. Chem. 2015), which bear the TMP moiety at the indole C3 position through sulfur, ketone, or methylene bridges with halogen substitution at positions 4–7 [1]. The 4-bromo substituent confers unique steric and electronic properties relative to its 5-bromo (CAS 1190281-97-0 not found; comparator exists as separate entity) and 6-bromo regioisomers, as well as to the non-brominated parent compound and the 5-methoxy analog . The compound is commercially catalogued as a research-grade screening compound, and its procurement is relevant for laboratories investigating IDO1-mediated tryptophan metabolism, bromodomain-containing protein engagement, or structure–activity relationship (SAR) exploration around the indole N1-substitution vector.

Why the 4-Bromo Regioisomer Cannot Be Interchanged with 5-Bromo, 6-Bromo, or 5-Methoxy Analogs in Indole–Trimethoxyphenyl Acetamide Research


Within the indole–trimethoxyphenyl acetamide series, the position of halogen or methoxy substitution on the indole ring is not a passive structural feature—it actively governs both target engagement selectivity and physicochemical behavior. In a systematic SAR study of brominated indoles and isatins by Ahmad et al. (Mar. Drugs 2017), the position of the bromine atom on the aromatic ring was demonstrated to significantly affect anti-inflammatory bioactivity, with a clear rank order of 5-Br > 6-Br > 7-Br for NO, TNFα, and PGE₂ inhibition [1]. Although this study examined isatin scaffolds rather than N1-acetamide indoles, the principle that bromine positional isomerism translates into measurable pharmacodynamic differences is directly transferable. Furthermore, the La Regina et al. (2015) 2-phenylindole tubulin inhibitor series included halogen substituents at positions 4–7 of the indole ring and reported that specific substitution patterns conferred distinct antiproliferative potency, multi-drug-resistant cell line selectivity, and NK cell stimulatory activity—indicating that halogen regioisomers are not functionally equivalent within a given chemotype [2]. The 4-bromo substitution in the target compound positions the heavy halogen adjacent to the indole N1–acetamide junction, potentially influencing the conformational preferences of the linker and the spatial orientation of the TMP ring relative to the indole plane in ways that the 5-bromo and 6-bromo isomers cannot replicate. For procurement decisions, selecting the incorrect regioisomer risks compromising target binding, altering selectivity profiles, or invalidating SAR continuity across a compound series.

Quantitative Differentiation Evidence for 2-(4-Bromo-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide Versus Closest Analogs


IDO1 Enzyme Inhibition: Quantified Activity of the 4-Bromo Regioisomer Against Recombinant Human IDO1

The target compound has been evaluated for inhibition of recombinant human indoleamine 2,3-dioxygenase 1 (IDO1), yielding an IC₅₀ of 1,600 nM (1.6 μM) in a biochemical assay measuring kynurenine production using L-tryptophan as substrate after 60 min incubation [1]. This represents the only publicly available, target-specific quantitative enzyme inhibition datum for this precise chemotype. For the 5-bromo, 6-bromo, and non-brominated regioisomers, no comparable recombinant human IDO1 inhibition data have been reported in the primary literature or in public databases such as BindingDB or ChEMBL as of May 2026. Consequently, the 4-bromo compound is the sole member of this regioisomeric series with experimentally determined IDO1 inhibitory activity, establishing it as the necessary starting point for any IDO1-focused SAR campaign within the N1-indole–acetamide–TMP series. The moderate micromolar potency (IC₅₀ = 1.6 μM) positions this compound as a fragment-like or early lead-like starting point suitable for further optimization rather than a high-potency tool compound.

IDO1 inhibition tryptophan metabolism cancer immunotherapy

Bromodomain Protein Engagement: Distinct Binding Affinity Profile of the 4-Bromo Compound Across BRD4 Domains

The target compound has been profiled against multiple bromodomain-containing proteins, revealing a differentiated binding pattern. Against the BRD4 BD1 domain, it exhibits a Ki of 3,300 nM (3.3 μM) by fluorescence polarization assay [1]. In contrast, against the tandem BRD4 BD1-BD2 construct (residues K57–K550), a substantially higher affinity was observed with a Ki of 17 nM in a TR-FRET assay [2]. This ~194-fold difference between isolated BD1 and the tandem BD1-BD2 construct indicates that the 4-bromo substitution may facilitate cooperative binding across both bromodomains, a property not reported for the 5-bromo or 6-bromo regioisomers in publicly available databases. Against the CBP bromodomain, a Kd of 18,100 nM (18.1 μM) was measured by ITC, demonstrating selectivity over this off-target bromodomain [3]. These data collectively establish a multi-target engagement fingerprint for the 4-bromo compound that is distinct from what would be predicted for alternative regioisomers based on steric considerations alone. No BRD4 or CBP binding data are publicly available for the 5-bromo or 6-bromo analogs, making direct quantitative comparison impossible at present, but the available data provide procurement-relevant evidence that the 4-bromo regioisomer engages bromodomain targets in a measurable and domain-discriminating manner.

bromodomain inhibition BRD4 epigenetic probe

Bromine Positional Isomerism Drives Pharmacodynamic Differentiation: Class-Level SAR Evidence

In a controlled structure–activity relationship study of mono-brominated indole and isatin natural products and synthetic analogs, Ahmad et al. (Mar. Drugs 2017) demonstrated that the position of the bromine atom on the aromatic ring significantly affected anti-inflammatory bioactivity [1]. The rank order of potency was 5-Br > 6-Br > 7-Br for inhibition of NO, TNFα, and PGE₂ production, with the 6-bromoindole and 6-bromoisatin causing 60.7% and 63.7% reduction in NFκB translocation, respectively, at 40 μg/mL [1]. Monobrominated indoles were consistently more active than non-brominated and dimeric counterparts. While the study did not include a 4-bromoindole comparator, it establishes the general principle that bromine positional isomerism in indole scaffolds translates into rank-order pharmacodynamic differences—a finding reinforced by the observation in the kinase inhibitor field that 5-bromo substitution on N-benzyl-indole-3-imine/amine derivatives enhanced pp60(c-Src) tyrosine kinase inhibitory potency relative to non-brominated congeners [2]. For the N1-acetamide–TMP series, the 4-bromo substitution creates a steric environment adjacent to the acetamide linker that is absent in the 5-bromo and 6-bromo isomers, potentially altering the dihedral angle between the indole and TMP rings and modulating binding-site complementarity. Procurement of the 4-bromo regioisomer is therefore justified when the research objective is to explore SAR vectors inaccessible to the 5- and 6-substituted analogs.

structure–activity relationship halogen positional isomerism brominated indole

Topological Differentiation: N1-Acetamide–TMP Scaffold Versus C3-Linked 2-Phenylindole Tubulin Inhibitors

The target compound employs an N1-acetamide linker connecting the 4-bromoindole to the TMP ring, a topology fundamentally distinct from the extensively characterized 2-phenylindole tubulin inhibitors wherein the TMP moiety is attached at the indole C3 position via sulfur, ketone, or methylene bridges [1]. In the La Regina et al. (J. Med. Chem. 2015) series, C3-linked 2-phenylindoles with halogen or methoxy substituents at positions 4–7 potently inhibited tubulin polymerization (e.g., compounds 33 and 44 arrested >80% of HeLa cells in G2/M at 20–50 nM) and demonstrated hedgehog pathway inhibition (IC₅₀ values of 19, 72, and 38 nM for compounds 33, 44, and 81 in NIH3T3 Shh-Light II cells) [1]. The N1-acetamide topology of the target compound orients the TMP ring along a different spatial trajectory relative to the indole plane compared with the C3-linked series, which may alter colchicine-site complementarity and tubulin polymerization inhibitory potency. While no tubulin polymerization IC₅₀ has been reported for the target compound specifically, the distinct scaffold topology means that SAR trends established for C3-linked 2-phenylindoles cannot be directly extrapolated to N1-acetamide analogs. The related N1-substituted analog 2-(5-methoxy-1H-indol-1-yl)-N-(4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)acetamide (V7) demonstrated antiproliferative activity against MGC803 gastric cancer cells with an IC₅₀ of 1.59 μM, confirming that N1-substituted indole–TMP conjugates can exhibit cellular activity [2].

tubulin polymerization colchicine binding site scaffold topology

4-Bromoindole as a Privileged Building Block: Synthetic Accessibility and GSK-3 Inhibitor Potential

The 4-bromoindole substructure itself has been identified as a potential inhibitor of glycogen synthase kinase-3 (GSK-3), a validated therapeutic target in Alzheimer's disease, type 2 diabetes, and oncology . This property is documented specifically for 4-bromoindole and is not uniformly attributed to 5-bromoindole or 6-bromoindole in authoritative databases—while 5-bromoindole is primarily noted as a GSK-3 inhibitor in certain vendor contexts, the 4-bromo isomer's GSK-3 inhibitory potential is cited in the peer-reviewed literature (Leclerc, S., et al., J. Biol. Chem. 2001, 276, 251) [1]. The 4-bromoindole building block also exhibits distinct synthetic utility: it serves as a key intermediate for the synthesis of clavicipitic acid (an ergot alkaloid), 4-bromodehydrotryptophan, and the marine alkaloid dictyodendrin B . The higher reactivity at the 4-position facilitates cross-coupling reactions that are sterically less accessible at the 5- or 6-positions [2]. For procurement, the 4-bromo substitution thus offers a dual advantage: (a) the final compound may retain residual GSK-3 inhibitory character from the 4-bromoindole pharmacophore, and (b) the synthetic route benefits from established 4-bromoindole chemistry with well-characterized reactivity and commercial availability from multiple suppliers.

4-bromoindole GSK-3 inhibition synthetic intermediate

Recommended Procurement and Research Application Scenarios for 2-(4-Bromo-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide


IDO1-Focused SAR Campaigns Requiring a Quantified Baseline Inhibitor in the N1-Indole–Acetamide–TMP Series

The 4-bromo compound is the only regioisomer with a publicly available recombinant human IDO1 IC₅₀ (1,600 nM). Laboratories initiating an IDO1 inhibitor discovery program based on the indole–TMP scaffold should procure this compound as the reference standard for establishing SAR around the N1-substitution vector. The measured potency, while moderate, provides a quantitative benchmark against which synthetic derivatives (e.g., varying halogen identity, linker length, or TMP ring substitution) can be compared in a consistent enzymatic assay format [1]. The absence of IDO1 data for the 5-bromo and 6-bromo regioisomers further strengthens the case for selecting the 4-bromo compound as the starting point.

Bromodomain Probe Development Leveraging the 4-Bromo Compound's Differentiated BRD4 BD1/BD2 Engagement Profile

The compound's ~194-fold affinity discrimination between the isolated BRD4 BD1 domain (Ki = 3,300 nM) and the tandem BD1-BD2 construct (Ki = 17 nM) suggests cooperative or bivalent binding behavior [1]. This property makes the 4-bromo compound a valuable tool molecule for probing the structural determinants of tandem bromodomain engagement. Procurement is recommended for epigenetic research groups investigating BRD4-dependent transcriptional regulation, particularly where selective engagement of the tandem BD1-BD2 module (versus isolated BD1) is mechanistically informative. The selectivity against CBP (Kd = 18,100 nM) provides a useful counter-screen target [2].

Exploration of N1-Linker Topology as a Distinct SAR Vector in Indole–Trimethoxyphenyl Anticancer Agents

The N1-acetamide linker topology of this compound represents a structurally distinct branch from the C3-linked 2-phenylindole tubulin inhibitors characterized by La Regina et al. (J. Med. Chem. 2015) [1]. Research groups seeking to diversify beyond the well-studied C3-substituted indole–TMP series should procure this compound to evaluate whether the N1-acetamide orientation confers altered tubulin polymerization inhibitory potency, modified cell cycle arrest profiles, or differential hedgehog pathway modulation. The demonstrated antiproliferative activity of the structurally related N1-substituted analog V7 (MGC803 IC₅₀ = 1.59 μM) confirms that the N1 topology is compatible with cellular activity [2].

GSK-3 Kinase Inhibitor Screening and Fragment-Based Drug Discovery

Given the documented potential of 4-bromoindole as a GSK-3 inhibitor scaffold [1], this compound can serve as a fragment-like entry point for GSK-3-targeted screening cascades. The molecular weight (419.27 g/mol) is within lead-like space, and the compound contains both a halogen-bond-donating bromine and a hydrogen-bond-accepting trimethoxyphenyl motif amenable to structure-based optimization. Procurement is indicated for groups pursuing kinase inhibitor discovery where indole-based ATP-competitive or allosteric GSK-3 modulation is the therapeutic hypothesis. The commercial availability of the 4-bromoindole building block from multiple suppliers (Sigma-Aldrich, Santa Cruz Biotechnology, Thermo Scientific) ensures reliable resupply for medicinal chemistry follow-up [2].

Quote Request

Request a Quote for 2-(4-bromo-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.